Cas no 153427-69-1 (2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester)

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester is a chiral intermediate widely used in organic synthesis and pharmaceutical applications. Its stereospecific (R)-configuration ensures high enantioselectivity, making it valuable for asymmetric synthesis and the production of optically active compounds. The tert-butyl ester group enhances stability and solubility, facilitating handling and purification processes. This compound is particularly useful in the synthesis of bioactive molecules, including APIs (Active Pharmaceutical Ingredients), where precise chirality is critical. Its well-defined structure and consistent purity make it a reliable choice for research and industrial-scale applications requiring controlled stereochemistry.
2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester structure
153427-69-1 structure
商品名:2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester
CAS番号:153427-69-1
MF:C13H23O4-
メガワット:243.31932
CID:1060154

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester 化学的及び物理的性質

名前と識別子

    • 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester
    • 2-(R)-(tert-butoxycarbonylmethyl)heptanoic acid
    • 2-(R)-Pentylsuccinic
    • CQHZJKWUVXDPCX-SNVBAGLBSA-N
    • (2R)-Pentylbutanedioic Acid 4-(1,1-DiMethylethyl) Ester

計算された属性

  • せいみつぶんしりょう: 243.15969

じっけんとくせい

  • PSA: 66.43

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P284550-50mg
2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester
153427-69-1
50mg
$ 173.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-213693-50 mg
2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester,
153427-69-1
50mg
¥2,708.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-213693-50mg
2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester,
153427-69-1
50mg
¥2708.00 2023-09-05
TRC
P284550-500mg
2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester
153427-69-1
500mg
$ 1357.00 2023-09-06

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester 関連文献

2-(R)-Pentylsuccinic Acid 4-tert-Butyl Esterに関する追加情報

Introduction to 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester (CAS No. 153427-69-1) and Its Applications in Modern Chemical Biology

The compound 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester, identified by the CAS number 153427-69-1, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This ester derivative, characterized by its unique structural motifs, has garnered attention due to its versatile applications in drug development, molecular recognition, and metabolic studies. The (R)-configuration of the pentyl group and the presence of a tert-butyl substituent at the fourth position of the succinic acid moiety contribute to its distinct chemical properties, making it a valuable tool in synthetic chemistry and biochemical assays.

In recent years, the field of chiral chemistry has seen remarkable advancements, particularly in the development of enantiopure compounds for therapeutic applications. The stereochemistry of 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester plays a pivotal role in determining its biological activity. Enantiomers, despite having identical physical properties in achiral environments, can exhibit markedly different pharmacological effects due to their interaction with chiral biological targets. This compound, being enantiomerically pure, offers researchers a precise tool for studying stereoselective interactions in biological systems.

The structural features of 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester make it an attractive candidate for use as an intermediate in the synthesis of more complex molecules. The succinic acid backbone provides a versatile platform for further functionalization, enabling the creation of derivatives with tailored properties. Additionally, the tert-butyl group serves as a protective moiety, enhancing stability during synthetic transformations while allowing for selective modifications at other positions. Such structural flexibility is highly valued in medicinal chemistry, where precise control over molecular architecture is crucial for optimizing drug efficacy and safety.

Recent studies have highlighted the utility of this compound in the development of novel therapeutic agents. For instance, researchers have explored its potential as a precursor in the synthesis of chiral ligands for asymmetric catalysis. By leveraging its unique stereochemical features, these ligands can facilitate highly enantioselective reactions, which are essential for producing enantiomerically pure drugs with improved pharmacokinetic profiles. The tert-butyl ester group also allows for easy hydrolysis or transesterification, providing additional synthetic handles for modifying the molecule's properties as needed.

Beyond its role in catalysis, 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester has been investigated for its potential applications in metabolic research. Succinic acid derivatives are known to interact with various enzymatic pathways, making them valuable tools for studying metabolic flux and enzyme kinetics. The presence of the pentyl group and tert-butyl ester enhances solubility and bioavailability, facilitating their use in cellular studies. Researchers have employed this compound to probe the activity of succinate dehydrogenase and other enzymes involved in energy metabolism, providing insights into disease mechanisms and potential therapeutic targets.

The pharmaceutical industry has also shown interest in this compound due to its potential as a building block for drug candidates. Its structural motif is reminiscent of several known bioactive molecules, suggesting that derivatives of 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester may exhibit similar pharmacological effects. Preclinical studies have begun to explore its efficacy in models of inflammation and pain management, where succinic acid derivatives have demonstrated promising results. The enantiopurity of this compound ensures that any observed effects are not confounded by racemic impurities, providing a clearer picture of its true biological activity.

From a synthetic chemistry perspective, 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester exemplifies the importance of molecular design in achieving desired functional properties. The combination of stereochemical control and structural versatility makes it an indispensable reagent in modern organic synthesis. Advances in synthetic methodologies have further expanded its utility, enabling researchers to access complex derivatives with high efficiency and precision. These developments underscore the compound's significance as a cornerstone in chemical biology research.

Looking ahead, the continued exploration of 2-(R)-Pentylsuccinic Acid 4-tert-Butyl Ester is expected to yield new insights into biological processes and therapeutic strategies. Its unique structural features offer a rich foundation for innovation across multiple disciplines, from drug discovery to materials science. As our understanding of molecular interactions deepens, compounds like this will play an increasingly critical role in advancing scientific knowledge and developing next-generation solutions.

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